N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-18-7-4-8-19(15-18)25-10-12-26(13-11-25)31(28,29)20-9-14-30-21(20)22(27)24-16-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZNQUGBEWHTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22ClN3O3S2
- Molecular Weight : 476.01 g/mol
- IUPAC Name : N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and oncology.
1. Antipsychotic and Anxiolytic Effects
The compound has been noted for its antipsychotic and anxiolytic properties, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have demonstrated efficacy in modulating these pathways, which are crucial in the treatment of various psychiatric disorders.
This compound is believed to interact with mitogen-activated protein kinases (MAPKs), which play a pivotal role in cellular signaling pathways involved in proliferation, differentiation, and survival.
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant-like effects of similar piperazine derivatives, revealing significant reductions in immobility time in forced swim tests, suggesting enhanced serotoninergic activity .
- In Vitro Studies : In vitro assays indicated that this compound exhibits cytotoxicity against various cancer cell lines, including those derived from breast and prostate cancers. The mechanism involves the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. For instance, derivatives containing piperazine rings have shown efficacy in modulating serotonin and dopamine receptors, which are critical in the treatment of depression .
Antipsychotic Properties
The inclusion of a chlorophenyl moiety suggests potential antipsychotic effects. Studies on related compounds have demonstrated their ability to act as dopamine D2 receptor antagonists, which is a common mechanism for antipsychotic drugs .
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, potentially through the modulation of neuroinflammatory pathways. Compounds similar to N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that modifications to the piperazine ring enhanced binding affinity to serotonin receptors, thus improving antidepressant efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was conducted on related benzamide compounds, revealing that substitutions at the para position of the phenyl ring significantly influenced their pharmacological profiles. This study highlighted the importance of specific structural features in enhancing therapeutic activity against depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene core followed by coupling with a piperazine derivative. For example, a related compound (N-[3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl]benzo[b]thiophene-2-carboxamide) was synthesized via condensation of benzo[b]thiophene-2-carboxylic acid with a functionalized piperazine intermediate in dichloromethane under anhydrous conditions . Key steps include:
- Sulfonylation : Introducing the sulfonyl group using reagents like chlorosulfonic acid.
- Piperazine Coupling : Nucleophilic substitution or amide bond formation with N-benzyl-protected intermediates.
- Purification : Column chromatography or recrystallization (e.g., from ethanol for oxalate salt formation) .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity criteria) and thin-layer chromatography (TLC) for rapid screening . Melting point analysis (e.g., 214–216°C for oxalate salts) and spectroscopic consistency (IR, NMR) are also critical . For example, discrepancies in melting points or unexpected NMR peaks (e.g., broad singlet at δ 3.38 ppm for piperazine protons) indicate impurities .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on diagnostic peaks, such as the thiophene protons (δ 7.77–8.16 ppm), piperazine NH (δ 8.37 ppm), and benzyl aromatic protons (δ 6.83–7.34 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1630–1680 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]+ at m/z 425.91 for C23H24ClN3O3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural confirmation of derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation in sulfonamides) or unexpected tautomerism. Strategies include:
- Variable Temperature NMR : To observe coalescence of split peaks caused by conformational exchange .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., HSQC correlates thiophene C-H couplings .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities (e.g., dihedral angles between thiophene and benzyl groups) .
Q. What strategies optimize the yield of sulfonylation reactions in the synthesis of this compound?
- Methodological Answer :
- Reagent Selection : Use of SOCl₂ for sulfonic acid activation, as seen in the synthesis of N-(2-(aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide derivatives .
- Solvent Control : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) .
- Temperature Gradients : Slow addition at 0°C followed by gradual warming improves regioselectivity .
- By-Product Mitigation : Washing with NaHCO₃ removes unreacted sulfonyl chlorides .
Q. How does substituent variation on the piperazine ring affect biological activity?
- Methodological Answer :
- Lipophilicity Modulation : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl) enhances membrane permeability, as seen in analogs with trifluoromethyl groups improving metabolic stability .
- Receptor Binding : Bulkier substituents (e.g., isobutyryl) may sterically hinder target interactions, reducing efficacy .
- Experimental Design : Compare IC₅₀ values of derivatives in receptor-binding assays (e.g., serotonin/dopamine receptors). For example, oxalate salt formation (as in ) can improve solubility for in vitro testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
